Cavidine

Anti-inflammatory COX-2 selective inhibition Gastrointestinal safety

Cavidine offers a unique dual-target mechanism (selective COX-2 inhibition and P2X3 receptor modulation) not found in other Corydalis alkaloids like tetrahydropalmatine. Its protein-level selectivity for COX-2 over COX-1 reduces confounding gastrointestinal effects in chronic inflammation models. Ideal for non-opioid pain pathway and CIPN research. Not interchangeable with generic isoquinoline alkaloids.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 32728-75-9
Cat. No. B179388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCavidine
CAS32728-75-9
Synonyms32728-75-9;  (+)-cavidine;  AC1L4VP5;  CHEMBL453544;  CTK4G9198
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC
InChIInChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1
InChIKeyJTZZGWPIBBTYNE-FKIZINRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cavidine (CAS 32728-75-9) – Procurement-Ready Isoquinoline Alkaloid with Selective COX-2 and P2X3 Modulation


Cavidine (CAS 32728-75-9, (+)-Cavidine) is a naturally occurring tetrahydroprotoberberine alkaloid belonging to the isoquinoline alkaloid family, isolated from Corydalis species including Corydalis impatiens, Corydalis saxicola, and Corydalis yanhusuo [1]. With a molecular formula of C21H23NO4 and a molecular weight of 353.41 g/mol, Cavidine is characterized by its selective inhibition of cyclooxygenase-2 (COX-2) without affecting COX-1 at the protein level, distinguishing it from non-selective NSAIDs [2]. The compound also exhibits analgesic activity via modulation of P2X3 receptor signaling and has demonstrated neuroprotective effects in models of chemotherapy-induced peripheral neuropathy through PKM2-mediated mechanisms [3][4].

Cavidine (CAS 32728-75-9) – Why Generic Substitution with Other Corydalis Alkaloids Is Scientifically Unwarranted


Within the Corydalis alkaloid family, compounds such as tetrahydropalmatine (THP), berberine, and dehydrocavidine exhibit distinct pharmacological profiles and molecular targets that preclude interchangeable use. While tetrahydropalmatine functions primarily as a dopamine receptor antagonist with sedative properties, Cavidine demonstrates a unique selectivity profile comprising COX-2 selective inhibition, P2X3 receptor modulation, and PKM2 allosteric binding [1][2]. Pharmacokinetic studies directly comparing dehydrocavidine, berberine, and palmatine reveal significant differences in Cmax (dehydrocavidine: 156.2 ± 28.4 ng/mL vs. berberine: 42.8 ± 8.7 ng/mL in normal rats) and AUC0-t (dehydrocavidine: 1248.6 ± 156.3 ng·h/mL vs. berberine: 298.5 ± 45.2 ng·h/mL) following oral administration, demonstrating that even structurally related alkaloids exhibit substantially different systemic exposure profiles [3]. Furthermore, Cavidine's dual-target engagement on both the COX-2/NF-κB inflammatory axis and the P2X3 pain pathway represents a mechanistic combination not shared by other Corydalis-derived alkaloids, making generic substitution scientifically unsupportable without explicit revalidation of target-specific activity [1][4].

Cavidine (CAS 32728-75-9) – Quantitative Differential Evidence for Procurement Decision Support


Selective COX-2 Inhibition without COX-1 Suppression – Differentiated Safety Profile

Cavidine selectively downregulates COX-2 protein expression while leaving COX-1 protein levels unaffected, a selectivity profile that distinguishes it from non-selective COX inhibitors such as indomethacin and ibuprofen [1]. This protein-level selectivity translates to functional differences in prostaglandin modulation and gastrointestinal safety profiles compared to non-selective NSAIDs [2].

Anti-inflammatory COX-2 selective inhibition Gastrointestinal safety Isoquinoline alkaloid

P2X3 Receptor-Mediated Analgesia – Novel Mechanism Distinct from Opioidergic Alkaloids

Cavidine exerts analgesic effects through inhibition of microglial activation via the P2X3 receptor signaling pathway, a mechanism distinct from opioid receptor-mediated analgesia exhibited by other analgesic alkaloids [1]. In both CFA-induced inflammatory pain and SNI-induced neuropathic pain mouse models, Cavidine significantly increased mechanical pain and thermal pain thresholds while inhibiting downstream MAPK pathway activation [1]. This P2X3-targeted mechanism represents a non-opioid approach to pain modulation, differentiating Cavidine from μ-opioid receptor agonists that carry abuse liability and respiratory depression risks [2].

Analgesic Chronic pain P2X3 receptor Microglia activation Neuropathic pain

NF-κB Pathway Suppression with Dual Cytokine Inhibition – In Vivo Anti-Inflammatory Efficacy

Cavidine suppresses the NF-κB signaling pathway through inhibition of p65 and IκBα phosphorylation, resulting in significant reductions in pro-inflammatory cytokines TNF-α and IL-6 [1]. In the LPS-induced acute lung injury mouse model, Cavidine pretreatment (10, 20, 40 mg/kg, i.p.) produced dose-dependent reductions in lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and bronchoalveolar lavage fluid protein concentration, with efficacy comparable to dexamethasone (5 mg/kg) at the highest tested dose [1]. This dual cytokine inhibition profile (TNF-α and IL-6) distinguishes Cavidine from compounds that preferentially modulate only a single cytokine pathway [2].

Anti-inflammatory NF-κB signaling Cytokine inhibition Acute lung injury TNF-α IL-6

PKM2 Allosteric Binding and Mitophagy Promotion – Neuroprotection in CIPN Models

Cavidine demonstrates high-affinity binding to the allosteric site of pyruvate kinase M2 (PKM2) as confirmed by molecular docking and biolayer interferometry assays [1]. This binding suppresses PKM2 activity, reduces lactate accumulation, and inhibits histone H3K18 lactylation, ultimately promoting mitochondrial autophagy (mitophagy) as evidenced by decreased LC3B-II, upregulated PINK1/Parkin, and reduced p62 expression [1]. In a paclitaxel-induced peripheral neuropathy (CIPN) mouse model, Cavidine treatment significantly alleviated both mechanical allodynia and thermal hyperalgesia, with concomitant reduction in peripheral nerve injury markers [1]. This PKM2-mediated epigenetic mechanism is distinct from the sodium channel blockade or calcium channel modulation mechanisms utilized by conventional neuropathic pain therapeutics such as gabapentin or pregabalin [2].

Neuroprotection Chemotherapy-induced peripheral neuropathy PKM2 Mitophagy Histone lactylation

Superior Oral Bioavailability Compared to Berberine – Pharmacokinetic Differentiation

In a comparative pharmacokinetic study of Yanhuanglian total alkaloids extract following oral administration, dehydrocavidine (the oxidized form of Cavidine with closely related structural and pharmacological properties) exhibited substantially higher systemic exposure than berberine [1]. Specifically, dehydrocavidine achieved a Cmax of 156.2 ± 28.4 ng/mL and AUC0-t of 1248.6 ± 156.3 ng·h/mL in normal rats, compared to berberine's Cmax of 42.8 ± 8.7 ng/mL and AUC0-t of 298.5 ± 45.2 ng·h/mL, representing approximately 3.6-fold higher peak concentration and 4.2-fold higher total exposure [1]. In acute hepatitis model rats, dehydrocavidine maintained favorable pharmacokinetic parameters with a Cmax of 178.5 ± 32.1 ng/mL and AUC0-t of 1425.3 ± 168.7 ng·h/mL, while berberine showed altered disposition with Cmax of 51.3 ± 9.2 ng/mL and AUC0-t of 356.8 ± 52.4 ng·h/mL [1].

Pharmacokinetics Bioavailability Oral absorption Dehydrocavidine Berberine LC-MS/MS

Multi-Tissue Protective Efficacy Across Diverse Inflammatory Models

Cavidine has demonstrated reproducible protective efficacy across multiple distinct tissue-specific inflammatory models, establishing a broad anti-inflammatory profile [1]. In acetic acid-induced murine colitis, Cavidine treatment (10, 20, 40 mg/kg) produced dose-dependent reductions in disease activity index, colon weight/length ratio, and macroscopic/microscopic damage scores, with concomitant normalization of antioxidant enzyme activities (SOD, CAT, GSH) and suppression of TNF-α and IL-6 levels [1]. In ethanol-induced acute gastric ulcer, Cavidine (10, 20, 40 mg/kg) reduced ulcer index scores and gastric mucosal damage while inhibiting NF-κB pathway activation and increasing PGE2 production [2]. This multi-tissue protective profile across gastrointestinal, pulmonary, and dermal models distinguishes Cavidine from compounds with single-organ or single-pathway anti-inflammatory activity [3].

In vivo pharmacology Colitis Gastric ulcer Acute lung injury Multi-organ protection

Cavidine (CAS 32728-75-9) – Validated Application Scenarios for Research and Industrial Use


COX-2 Selective Anti-Inflammatory Screening with Reduced Gastrointestinal Liability

Researchers conducting in vivo anti-inflammatory studies can utilize Cavidine as a COX-2 selective tool compound to minimize the confounding gastrointestinal effects associated with non-selective COX inhibition [1]. Cavidine's protein-level selectivity for COX-2 over COX-1, demonstrated in LPS-induced peritoneal macrophages, supports its use in chronic inflammation models where prolonged NSAID administration would otherwise induce gastric mucosal damage [1]. Applications include xylene-induced ear edema, acetic acid-induced peritonitis, and formaldehyde-induced paw edema models where Cavidine (i.p. administration) significantly reduced edema, leukocyte infiltration, and pro-inflammatory mediator production (NO, PGE2, TNF-α) [1].

Non-Opioid Chronic Pain Pathway Investigation via P2X3 Receptor Modulation

Cavidine enables investigation of non-opioid analgesic mechanisms in chronic pain models, including complete Freund's adjuvant (CFA)-induced inflammatory pain and spared nerve injury (SNI)-induced neuropathic pain [1]. The compound's demonstrated ability to increase mechanical pain and thermal pain thresholds in these models, coupled with its inhibition of microglial activation and P2X3 receptor signaling, positions Cavidine as a valuable tool for dissecting purinergic pain pathways independent of opioid receptor engagement [1]. This application is particularly relevant for studies where opioid receptor agonists are excluded due to abuse liability or respiratory depression concerns [2].

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Research Targeting PKM2-Mitophagy Axis

Cavidine serves as a mechanistically distinct tool for investigating CIPN pathophysiology and intervention strategies, specifically targeting the PKM2-mediated histone lactylation and mitochondrial autophagy pathway [1]. The compound's high-affinity binding to the PKM2 allosteric site, confirmed by molecular docking and biolayer interferometry, and its downstream effects on mitophagy (PINK1/Parkin upregulation, LC3B-II modulation, p62 reduction) provide a novel experimental approach distinct from gabapentinoid calcium channel modulation [1]. Applications include paclitaxel-induced peripheral neuropathy models where Cavidine has demonstrated significant alleviation of mechanical allodynia and thermal hyperalgesia with concomitant reduction in peripheral nerve injury markers [1].

Multi-Organ Inflammation Studies Requiring Validated Cross-Tissue Efficacy

Research programs investigating systemic inflammatory processes or comparing organ-specific inflammatory responses can utilize Cavidine as a reference compound with established cross-tissue protective efficacy [1][2][3]. Cavidine has demonstrated reproducible, dose-dependent protection in murine models of colitis (acetic acid-induced), gastric ulcer (ethanol-induced), acute lung injury (LPS-induced), and dermal inflammation (xylene-induced ear edema) [1][2][3]. This validated multi-tissue profile, consistently linked to NF-κB pathway suppression and dual cytokine (TNF-α/IL-6) inhibition, enables comparative inflammation studies across different organ systems without requiring compound switching between models [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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